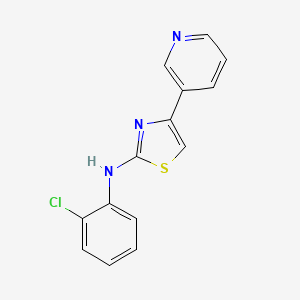![molecular formula C15H21ClN2O2 B6636742 3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "CCMI" and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of CCMI is not fully understood. However, it has been proposed that CCMI may act by inhibiting the activity of certain enzymes, including protein kinases and phosphatases. CCMI has also been shown to modulate the activity of certain signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
CCMI has been found to have various biochemical and physiological effects. In cancer cells, CCMI has been shown to induce apoptosis and inhibit cell proliferation. In neurons, CCMI has been found to protect against oxidative stress and excitotoxicity. In immune cells, CCMI has been shown to modulate cytokine production and immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CCMI in lab experiments is its potential therapeutic applications in various fields. However, there are also limitations associated with using CCMI, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on CCMI. One area of research is the development of more efficient synthesis methods for CCMI. Another area of research is the exploration of CCMI's potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. Additionally, further studies are needed to elucidate the mechanism of action of CCMI and to investigate its potential toxicity at high concentrations.
Méthodes De Synthèse
The synthesis of CCMI has been achieved using various methods, including the reaction of 2-chloro-3-methylphenyl isocyanate with 2-hydroxycyclopentylmethanol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with methylamine to yield CCMI. The yield of CCMI using this method is typically around 50%.
Applications De Recherche Scientifique
CCMI has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, CCMI has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, CCMI has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, CCMI has been shown to modulate immune responses and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
3-(2-chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-10-5-3-7-12(14(10)16)17-15(20)18(2)9-11-6-4-8-13(11)19/h3,5,7,11,13,19H,4,6,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSKVDZINRTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N(C)CC2CCCC2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)





![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)
![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)